molecular formula C12H4Cl4O B1348552 1,2,3,8-Tetrachlorodibenzofuran CAS No. 62615-08-1

1,2,3,8-Tetrachlorodibenzofuran

Cat. No.: B1348552
CAS No.: 62615-08-1
M. Wt: 306 g/mol
InChI Key: KFQRHGKKSHJMCO-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran, a type of persistent organic pollutant. It is part of the chlorinated benzofuran family, which includes compounds with varying numbers of chlorine atoms attached to the parent dibenzofuran ring system. These compounds are known for their environmental persistence and potential health impacts .

Chemical Reactions Analysis

1,2,3,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydroxide ions for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

1,2,3,8-Tetrachlorodibenzofuran exerts its effects primarily through the aryl hydrocarbon receptor (AHR), a transcription factor involved in the expression of various genes. Upon binding to AHR, the compound can alter the expression of genes related to detoxification, inflammation, and other cellular processes . This mechanism is similar to that of other dioxin-like compounds.

Comparison with Similar Compounds

1,2,3,8-Tetrachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds with different numbers and positions of chlorine atoms. Some similar compounds include:

The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity.

Properties

IUPAC Name

1,2,3,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRHGKKSHJMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017148
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62615-08-1
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062615081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M7P5DD9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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